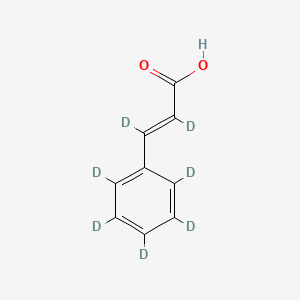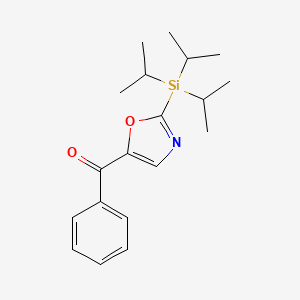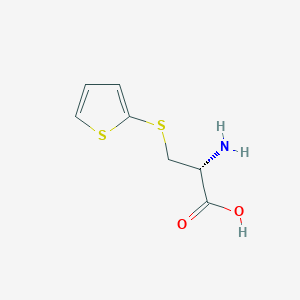![molecular formula C10H11N3O B1611895 [2-(1H-1,2,4-triazol-1-ilmetil)fenil]metanol CAS No. 884507-25-9](/img/structure/B1611895.png)
[2-(1H-1,2,4-triazol-1-ilmetil)fenil]metanol
Descripción general
Descripción
[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is a chemical compound that features a triazole ring attached to a phenyl group through a methylene bridge
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is used as an intermediate for the preparation of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of antifungal and antimicrobial agents. The triazole ring is known for its biological activity, and incorporating it into drug molecules can enhance their efficacy.
Industry: In the materials science field, [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It’s known that triazole derivatives can interact with their targets through various mechanisms, such as redox reactions . The specific interaction between this compound and its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways
Result of Action
Related compounds have shown various biological activities, such as antimicrobial properties
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly affect the action of a compound . Future studies should consider these factors to provide a comprehensive understanding of the compound’s action in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol typically involves the reaction of 2-(chloromethyl)phenylmethanol with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted phenylmethanol derivatives.
Comparación Con Compuestos Similares
[2-(1H-1,2,4-triazol-1-yl)terephthalic acid]: This compound also features a triazole ring but with a different substitution pattern on the phenyl ring.
[4-(1H-1,2,4-triazol-1-yl)benzoic acid]: Another triazole-containing compound with potential biological activity.
Uniqueness: [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanol is unique due to its specific substitution pattern, which allows for distinct chemical reactivity and biological activity compared to other triazole derivatives. Its methylene bridge provides flexibility in molecular interactions, making it a valuable intermediate in various synthetic and medicinal applications.
Propiedades
IUPAC Name |
[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFLAXVFVKLQPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594571 | |
| Record name | {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884507-25-9 | |
| Record name | {2-[(1H-1,2,4-Triazol-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-Methylphenyl)thio]methyl}-2-furoic acid](/img/structure/B1611812.png)
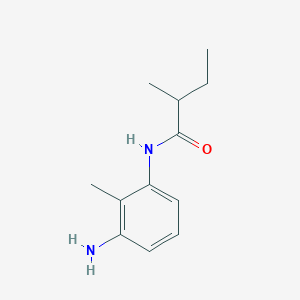
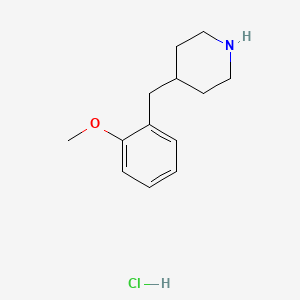


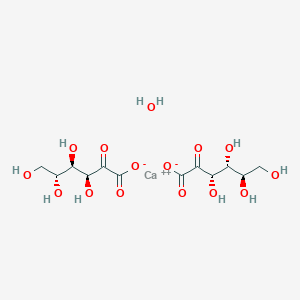
![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)


